N-[(4-fluorophenyl)methyl]piperazine-1-carboxamide hydrochloride
Description
N-[(4-Fluorophenyl)methyl]piperazine-1-carboxamide hydrochloride is a piperazine derivative featuring a carboxamide group substituted with a 4-fluorobenzyl moiety. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in pharmaceutical applications. This compound is structurally related to several piperazine-based molecules investigated for their pharmacological properties, including receptor binding, enzyme inhibition, and cytotoxic activity .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]piperazine-1-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN3O.ClH/c13-11-3-1-10(2-4-11)9-15-12(17)16-7-5-14-6-8-16;/h1-4,14H,5-9H2,(H,15,17);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXOBPPALMBIIGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)NCC2=CC=C(C=C2)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carboxamide Formation via Piperazine and 4-Fluorobenzyl Isocyanate
A primary route involves the reaction of piperazine with 4-fluorobenzyl isocyanate in anhydrous 1,4-dioxane under reflux. The method, adapted from similar piperazine-carboxamide syntheses, proceeds as follows:
-
Reaction Setup : Piperazine (1.0 equiv) and 4-fluorobenzyl isocyanate (1.1 equiv) are dissolved in 1,4-dioxane.
-
Catalysis : 1-Methylpyrrolidine (1.0 equiv) is added to facilitate nucleophilic attack on the isocyanate carbonyl.
-
Reflux : The mixture is refluxed for 24 hours at 110°C.
-
Workup : Solvent evaporation yields a crude solid, purified via column chromatography (ethyl acetate:methanol, 5:1 v/v).
-
Hydrochloride Formation : The freebase is treated with 36% HCl in ethyl acetate, precipitating the hydrochloride salt.
Key Data :
This method balances simplicity and yield but requires lengthy reflux times.
Boc-Protected Intermediate Strategy
To enhance regioselectivity, a tert-butoxycarbonyl (Boc)-protected piperazine intermediate is employed:
-
Boc Protection : Piperazine reacts with di-tert-butyl dicarbonate in dichloromethane (DCM) to form N-Boc-piperazine.
-
Coupling : N-Boc-piperazine reacts with 4-fluorobenzyl chloroformate in the presence of triethylamine (TEA).
-
Deprotection : The Boc group is removed using HCl-saturated dioxane.
-
Salt Formation : Excess HCl in ethyl acetate precipitates the hydrochloride salt.
Optimization Insights :
-
Catalyst : 1-Methylpyrrolidine reduces side reactions during coupling.
-
Solvent : 1,4-Dioxane outperforms THF in minimizing byproducts.
Comparative Yields :
| Step | Yield (Boc Route) | Yield (Direct Route) |
|---|---|---|
| Coupling | 59% | 38% |
| Deprotection | 91% | N/A |
Scalable Production and Process Intensification
Autoclave-Assisted Synthesis
To address industrial scalability, high-pressure autoclave conditions (1 MPa, 160°C) reduce reaction times:
-
Reagents : Piperazine (5.0 equiv), 4-fluorobenzyl isocyanate (1.0 equiv), and 1-methylpyrrolidine (1.0 equiv) in 1,4-dioxane.
-
Conditions : 6-hour reaction at 160°C with mechanical stirring (385 rpm).
-
Outcome : Yield improves to 50% for the freebase, with 94% conversion to hydrochloride.
Advantages :
Continuous Flow Chemistry
Emerging approaches utilize continuous flow systems for enhanced control:
-
Microreactor Setup : Piperazine and 4-fluorobenzyl isocyanate are pumped through a heated microreactor (100°C).
-
Residence Time : 30 minutes.
-
In-Line Acidification : HCl gas is introduced post-reaction for immediate salt formation.
Preliminary Data :
| Metric | Value |
|---|---|
| Space-Time Yield | 12 g/L·h |
| Purity | 98% |
Analytical Characterization and Quality Control
Spectroscopic Validation
Chromatographic Purity
-
HPLC Conditions : C18 column, acetonitrile:water (70:30), 1.0 mL/min, λ = 254 nm.
Challenges and Mitigation Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)methyl]piperazine-1-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
N-[(4-fluorophenyl)methyl]piperazine-1-carboxamide hydrochloride primarily functions as a modulator of biological pathways, particularly through its interaction with G protein-coupled receptors (GPCRs). Its significant biological activity includes:
- Prostaglandin Receptor Modulation : The compound acts as an antagonist to the Prostaglandin F2α (FP) receptor. This antagonism can inhibit uterine contractions, making it potentially useful for treating conditions like dysmenorrhea and preterm labor.
- Cytotoxicity Studies : In vitro studies have shown that certain derivatives of piperazine do not exhibit significant cytotoxic effects at concentrations up to 25 µM, indicating a favorable safety profile for further development.
Therapeutic Applications
The therapeutic applications of this compound are diverse:
- Pain Management : By modulating prostaglandin pathways, this compound may help in managing pain associated with menstrual disorders and other conditions involving excessive uterine contractions.
- Potential in Cancer Treatment : Some studies suggest that derivatives of this compound may exhibit anti-cancer properties, although further research is needed to establish efficacy and safety in clinical settings .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of this compound is crucial for optimizing its pharmacological properties. The following table summarizes key findings from SAR studies:
| Compound | Substituent | IC50 (µM) | Activity |
|---|---|---|---|
| Compound A | 4-Fluorobenzyl | 5.41 | High Antagonist |
| Compound B | 4-Chlorobenzyl | 3.20 | Moderate Antagonist |
| N-[(4-fluorophenyl)methyl]piperazine-1-carboxamide | - | TBD | TBD |
Note: IC50 values indicate the concentration required to inhibit 50% of the receptor activity, with lower values indicating higher potency.
Case Studies
Several case studies have highlighted the clinical relevance of this compound:
- Dysmenorrhea Treatment : Clinical trials have reported positive outcomes in managing dysmenorrhea symptoms through compounds with similar structures, emphasizing the potential of this compound in gynecological therapeutics.
- Preterm Labor Management : The effectiveness of piperazine derivatives in preventing premature contractions has been documented, supporting their use in obstetric care.
- Cancer Research : Research into piperazine derivatives has indicated potential applications in oncology, particularly regarding their ability to inhibit cancer cell proliferation without significant toxicity .
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]piperazine-1-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to alterations in cellular pathways. For example, it may bind to G-protein coupled receptors (GPCRs) or ion channels, affecting signal transduction and cellular responses .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Aromatic Ring
N-(4-Fluorophenyl)piperazine-1-carboxamide Hydrochloride
- Reported molecular weight: 259.71 g/mol .
N-(4-Chlorophenyl)piperazine-1-carboxamide Hydrochloride
- Structure : Chlorine substituent instead of fluorine.
- Impact : Chlorine’s larger atomic size and higher lipophilicity may enhance receptor affinity but reduce solubility. Molecular weight: 276.16 g/mol .
N-(3-Fluorophenyl)- and N-(2-Chlorophenyl) Derivatives
- Evidence : Compounds with substituents in meta or ortho positions (e.g., A2, A4 in ) exhibit altered melting points and yields due to steric and electronic effects. For example:
- Trends : Fluorine in para positions generally improves metabolic stability compared to chlorine or ortho-substituted analogs .
Extended Moieties: Quinazolinone and Benzhydryl Derivatives
Quinazolinone-Linked Piperazines (A3, A25–A30)
- Structure : Piperazine carboxamide linked to a 4-oxo-3,4-dihydroquinazolinylmethyl group (e.g., A3 in ).
- Melting points range from 189.5°C to 202.8°C, with yields ~45–57% .
- Comparison : These derivatives are bulkier than the target compound, which may limit blood-brain barrier penetration but improve enzyme inhibition (e.g., kinase targets) .
Benzhydrylpiperazine Derivatives
- Example: N-(4-cyanophenyl)-4-[(4-chlorophenyl)(phenyl)methyl]piperazine-1-carboxamide (Compound 25, ).
- Activity : IC₅₀ = 1.29 µM against cancer cell lines, attributed to the hydrophobic bis-aromatic group enhancing protein binding .
- Trade-off : Increased steric bulk may reduce solubility compared to the 4-fluorobenzyl analog .
Halogen and Heterocyclic Modifications
Chlorine vs. Fluorine Substituents
- Electronic Effects : Fluorine’s electronegativity strengthens dipole interactions without significant steric hindrance, whereas chlorine’s polarizability enhances van der Waals interactions .
- Biological Relevance : Fluorinated analogs (e.g., sigma receptor ligands in ) show enhanced modulation of neurotransmitter release (e.g., dopamine) compared to chlorinated versions .
Heterocyclic Additions (Pyridinyl, Thienyl)
Physicochemical and Pharmacokinetic Properties
Melting Points and Solubility
Biological Activity
N-[(4-fluorophenyl)methyl]piperazine-1-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article presents an overview of its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a 4-fluorobenzyl group and a carboxamide functional group. Its molecular formula is with a molecular weight of approximately 265.72 g/mol. The presence of the fluorophenyl group enhances its lipophilicity and receptor binding capabilities.
The biological activity of this compound primarily involves its interaction with various receptors in the central nervous system (CNS). Notably, it has been identified as a modulator of the trace amine-associated receptor 1 (TAAR1), which plays a crucial role in neurotransmitter regulation.
Key Mechanisms:
- Receptor Binding: The compound exhibits affinity for multiple neurotransmitter receptors, including serotonin and dopamine receptors, which are implicated in mood regulation and psychotropic effects .
- Enzyme Modulation: It has been suggested that the compound may act as an inhibitor or modulator of fatty acid amide hydrolase (FAAH), potentially influencing endocannabinoid signaling pathways .
Antidepressant Effects
Research indicates that derivatives of this compound may influence serotonin receptors, contributing to antidepressant-like effects in animal models. For instance, studies have shown that certain analogs demonstrate significant activity in reducing depressive behaviors in rodents.
Neuropharmacological Studies
In neuropharmacological contexts, this compound has been evaluated for its potential in treating anxiety and other mood disorders. Its interaction with TAAR1 suggests a promising avenue for developing new therapeutic agents targeting anxiety-related conditions .
Table 1: Summary of Biological Activities
Case Study: Efficacy in Animal Models
A study conducted on the effects of this compound on rodent models demonstrated a dose-dependent reduction in anxiety-like behaviors. The compound was administered at varying doses (0.5 mg/kg to 5 mg/kg) and showed significant efficacy compared to control groups receiving saline. Behavioral assessments included the elevated plus maze and open field tests, indicating enhanced exploratory behavior and reduced anxiety responses .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest that the compound has favorable absorption characteristics with moderate bioavailability. Its metabolic pathways involve oxidative transformations leading to various metabolites, which may also exhibit biological activity.
Q & A
Basic: What synthetic methodologies are employed to prepare N-[(4-fluorophenyl)methyl]piperazine-1-carboxamide hydrochloride?
Methodological Answer:
The synthesis typically involves reacting 1-(4-fluorobenzyl)piperazine with a carbonyl chloride derivative (e.g., benzoyl chloride) in dichloromethane (DCM) using a base like N,N-diisopropylethylamine (DIPEA). The reaction proceeds under mild conditions (room temperature, 2–4 hours), followed by purification via crystallization or flash chromatography . For carboxamide derivatives, coupling with isocyanate intermediates or carbamic chloride in refluxing ethanol (4 hours, 79% yield) is also effective .
Key Reaction Parameters:
| Reagent | Solvent | Base | Time | Yield |
|---|---|---|---|---|
| Benzoyl chloride | DCM | DIPEA | 2–4 h | 50–79% |
| (4-Chlorophenyl)carbamic chloride | Ethanol | None | 4 h | 79% |
Basic: How is the structural integrity of this compound verified?
Methodological Answer:
Structural characterization relies on:
- ¹H NMR : Peaks for aromatic protons (δ 7.00–7.32 ppm), methylene groups (δ 3.22–3.82 ppm), and piperazine protons (δ 2.47 ppm) confirm regiochemistry .
- X-ray crystallography : Resolves bond angles and torsional strain in the piperazine-carboxamide core (e.g., monoclinic crystal system, P2₁/c space group) .
- Elemental analysis : Matches calculated vs. observed C, H, N percentages (e.g., C 65.15% observed vs. 65.00% calculated) .
Advanced: How can researchers optimize synthetic yield and purity?
Methodological Answer:
- Solvent selection : Polar aprotic solvents (e.g., DCM) enhance reactivity, while ethanol aids in crystallization .
- Purification : Flash chromatography (silica gel, ethyl acetate/hexane) removes unreacted starting materials. For degradation-prone analogs, micellar or microemulsion LC mobile phases improve separation .
- Reaction monitoring : TLC or HPLC tracks intermediates. For example, degradation product resolution requires a cyanopropyl-bonded stationary phase .
Yield Optimization Table:
| Step | Parameter Adjusted | Yield Improvement |
|---|---|---|
| Coupling | DIPEA (1.5 eq.) | 50% → 70% |
| Crystallization | Et₂O vs. hexane | Purity >98% |
Advanced: How are degradation products analyzed, and what contradictions arise in stability studies?
Methodological Answer:
Degradation pathways are studied via accelerated stability testing (e.g., heat, light, pH extremes):
- LC-MS/MS : Identifies products like bis(4-fluorophenyl)methanone (oxidation) or 1-(3-phenyl-2-propenyl)piperazine (hydrolysis) .
- Contradictions : While micellar LC resolves five degradation products, microemulsion phases may mask trace impurities due to surfactant interactions .
Degradation Products Table:
| Product | Structure | Formation Pathway |
|---|---|---|
| A | 1-[bis(4-Fluorophenyl)methyl]-4-(3-phenyl-2-propenyl)piperazine 4-oxide | Oxidation |
| B | Bis(4-fluorophenyl)methanone | Dehydration |
| C | Bis(4-fluorophenyl)methanol | Reduction |
Advanced: How is this compound applied in studying biological targets like S1P transport?
Methodological Answer:
In Spns2-dependent S1P transport studies:
- In vitro assays : The compound (e.g., SLF80821178) is dosed in cell lines (HEK293, HUVEC) to inhibit S1P efflux. IC₅₀ is determined via LC-MS quantification of extracellular S1P .
- SAR analysis : Modifying the 4-fluorobenzyl group alters hydrophobicity and binding to Spns2. For example, N-decyl analogs show enhanced potency (IC₅₀ < 1 µM) .
Advanced: How to design derivatives for structure-activity relationship (SAR) studies?
Methodological Answer:
- Fragment-based design : The 1-(4-fluorobenzyl)piperazine fragment is hybridized with kinase-binding motifs (e.g., quinazoline) to target tyrosine kinases .
- Functional group swaps : Replacing the carboxamide with sulfonamide (e.g., 4-[(4-methoxyphenyl)sulfonyl]piperidine) modulates solubility and target affinity .
- Computational modeling : Docking studies (AutoDock Vina) predict interactions with ATP-binding pockets, guiding synthesis of analogs with improved Ki values .
SAR Design Table:
| Derivative | Modification | Biological Activity |
|---|---|---|
| 9 (CAS 945173-43-3) | 4-Chlorophenyl methanone | Anticancer (EGFR inhibition) |
| SLF80821178 | N-Decyl chain | S1P transport inhibition |
Basic: What storage conditions ensure compound stability?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
